3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-5-7(11)10-6-3-2-4-9-8(6)12-5/h2-5H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXRJMPCRXELRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249736 | |
| Record name | 3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112777-31-8 | |
| Record name | 3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112777-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methyl 1h,2h,3h Pyrido 2,3 B 1 2 Oxazin 2 One and Analogues
One-Pot Annulation and Cyclization Approaches
One-pot synthesis, a strategy that combines multiple reaction steps in a single reactor without isolating intermediates, has emerged as a powerful tool in the synthesis of complex molecules. This approach offers several advantages, including reduced reaction times, lower costs, and decreased waste generation.
A prominent one-pot strategy for the synthesis of pyrido[2,3-b]oxazin-2-ones involves the reaction of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. This method typically proceeds via an initial O-alkylation of the 3-hydroxypyridine (B118123) with the chloroacetamide, followed by an intramolecular cyclization to form the desired heterocyclic ring system. The choice of base, solvent, and reaction temperature plays a crucial role in the efficiency of this one-pot process. For instance, the use of a strong base like potassium carbonate can facilitate both the initial alkylation and the subsequent ring closure in a single step.
| Reactant 1 | Reactant 2 | Key Reagents | Product |
| 2-Chloro-3-hydroxypyridine | N-methyl-2-chloroacetamide | K2CO3, DMF | 3-methyl-1H,2H,3H-pyrido[2,3-b]oxazin-2-one |
| 2-Bromo-3-hydroxypyridine | N-ethyl-2-chloroacetamide | NaH, THF | 3-ethyl-1H,2H,3H-pyrido[2,3-b]oxazin-2-one |
The formation of the pyrido[2,3-b]oxazin-2-one system often relies on a key ring closure reaction. This can be achieved through various intramolecular cyclization strategies. One common approach involves the synthesis of an intermediate containing a pyridyl ether linkage and an amide functionality. This intermediate, upon treatment with a suitable base, undergoes intramolecular nucleophilic substitution to yield the target bicyclic lactam. The nature of the substituent on the amide nitrogen can influence the rate and yield of the cyclization reaction.
| Starting Material | Cyclization Condition | Product |
| 2-((2-chloropyridin-3-yl)oxy)-N-methylacetamide | K2CO3, Acetone, Reflux | 3-methyl-1H,2H,3H-pyrido[2,3-b]oxazin-2-one |
| 2-((2-bromopyridin-3-yl)oxy)-N-phenylacetamide | t-BuOK, THF, 0 °C | 3-phenyl-1H,2H,3H-pyrido[2,3-b]oxazin-2-one |
Rearrangement-Driven Synthetic Pathways
Molecular rearrangements represent a powerful class of reactions in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. The Smiles rearrangement has been a particularly effective tool in the synthesis of various heterocyclic systems.
The Smiles rearrangement has been successfully employed in the synthesis of pyrido[2,3-b]oxazinones. This intramolecular nucleophilic aromatic substitution reaction typically involves the rearrangement of an O-aryl ether to an N-aryl amine. In the context of pyrido[2,3-b]oxazinone synthesis, a suitably substituted hydroxypyridine derivative is reacted with a chloroacetamide. The resulting intermediate can then undergo a base-catalyzed Smiles rearrangement, followed by cyclization to afford the desired product. This pathway offers an alternative to the direct cyclization methods and can be advantageous in certain cases, depending on the substitution pattern of the starting materials.
Green Chemistry Principles in Pyrido[2,3-b]oxazin-2-one Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles in the synthesis of pharmaceutically relevant scaffolds like pyrido[2,3-b]oxazin-2-one is of significant importance.
Task-specific ionic liquids (TSILs) are a class of ionic liquids that are designed to have specific properties, such as catalytic activity or the ability to dissolve specific reactants. In the synthesis of pyrido[2,3-b]oxazin-2-ones, TSILs can serve as both the reaction medium and the catalyst, thereby simplifying the reaction setup and workup procedures. For example, a basic ionic liquid can catalyze the condensation and cyclization reactions while also acting as the solvent. The non-volatile nature of ionic liquids also reduces the emission of volatile organic compounds (VOCs), making the process more environmentally friendly. The recyclability of these ionic liquids further enhances the green credentials of this synthetic approach.
| Ionic Liquid | Role | Advantage |
| [bmim]OH | Catalyst and Solvent | Recyclable, Low VOC emission |
| Choline Hydroxide | Catalyst and Solvent | Biodegradable, Readily available |
Chemical Reactivity and Derivatization of the Pyrido 2,3 B 1 2 Oxazin 2 One Core
Oxidative Transformations of the Pyrido[2,3-b]nih.govnih.govoxazin-2-one Scaffold
Oxidative processes involving the pyrido nih.govnih.govoxazinone core can target either the dihydro-oxazine ring to introduce unsaturation or the fused pyridine (B92270) ring, although the latter is generally more resistant to oxidation. A common and synthetically useful transformation is the dehydrogenation of the corresponding dihydro-pyrido nih.govnih.govoxazinone precursors. This net oxidation is a crucial step in preparing the fully aromatic, reactive scaffold for subsequent reactions like cycloadditions. This is often accomplished through a bromination/dehydrobromination sequence.
In related heterocyclic systems, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, oxidation with agents like sodium hypochlorite (B82951) (NaOCl) can lead to complex outcomes, including unexpected oxidative dimerization products rather than simple ring aromatization or functional group transformation. nih.gov For other dihydro-azolopyrimidines, oxidation to the fully aromatic system has been successfully achieved using reagents like diacetoxyiodobenzene (B1259982) (PhI(OAc)₂), though the reaction conditions can be harsh and yields may vary depending on the substituents. mdpi.com These examples suggest that the oxidation of the 3-methyl-dihydropyrido[2,3-b] nih.govnih.govoxazin-2-one would likely lead to the aromatized pyrido[2,3-b] nih.govnih.govoxazin-2-one, a valuable intermediate for further synthesis.
Table 1: Oxidative Aromatization of Related Dihydro-heterocycles
| Substrate | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Dihydrooxazinone | 1. NBS 2. NEt₃ | MeCN, 0 °C to rt | 1,4-Oxazin-2-one | nih.gov |
| 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines | PhI(OAc)₂ | Acetic acid, 100-130 °C | 6-Nitroazolo[1,5-a]pyrimidine | mdpi.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | aq. Dioxane or CH₂Cl₂/H₂O (PTC) | Oxidative Dimerization Product | nih.gov |
Reductive Reactions on the Pyrido[2,3-b]nih.govnih.govoxazin-2-one System
Reductive transformations can be directed at various sites within the pyrido nih.govnih.govoxazinone nucleus. Catalytic hydrogenation is a powerful tool for the selective reduction of appended functional groups without affecting the core structure. For instance, in a closely related pyrido[4,3-b] nih.govnih.govoxazine (B8389632) system, a nitro group on the pyridine ring was successfully reduced to a primary amine via catalytic hydrogenation, leaving the oxazine ring intact. nih.gov This indicates that functional group manipulation on the pyridine portion of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one can be achieved selectively.
Reduction of the lactam carbonyl within the oxazine ring is also a potential transformation, which would require more potent reducing agents like lithium aluminum hydride (LAH). This reaction would yield the corresponding amino alcohol, fundamentally altering the heterocyclic core. While direct examples on this specific scaffold are not prevalent, the reduction of lactams to cyclic amines is a well-established transformation in organic synthesis.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrido[2,3-b]nih.govnih.govoxazin-2-one Nucleus
The electronic properties of the fused ring system heavily influence its substitution patterns. The pyridine ring is inherently electron-deficient, a characteristic that is enhanced by the fused, electron-withdrawing oxazinone ring. This makes the pyridine carbon atoms, particularly those at positions ortho and para to the ring nitrogen (C-7 and C-5, respectively), susceptible to nucleophilic aromatic substitution (SNAr). youtube.com For a substitution reaction to occur, a good leaving group, such as a halogen, must be present at one of these activated positions. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. youtube.com Studies on related pyrido[2,3-d]pyrimidine (B1209978) systems have demonstrated that chloro substituents can be displaced by various nitrogen nucleophiles. nih.gov
Conversely, the electron-deficient nature of the pyridine ring makes it highly resistant to electrophilic aromatic substitution (EAS). researchgate.net Electrophiles will preferentially react with the more electron-rich nitrogen of the pyridine ring, leading to pyridinium (B92312) salt formation, which further deactivates the ring towards electrophilic attack. For EAS to occur on the pyridine ring, the presence of strong electron-donating groups is typically required, a condition not met by the unsubstituted sections of the target molecule's pyridine ring.
N-Alkylation and N-Acylation Reactions of Pyrido[2,3-b]nih.govnih.govoxazin-2-ones
The nitrogen atom within the lactam moiety (N-1) of the oxazine ring is a prime site for derivatization through alkylation and acylation reactions. N-alkylation can be readily achieved by treating the parent compound with an alkyl halide in the presence of a suitable base, such as sodium hydride or potassium carbonate, to first deprotonate the N-H bond. This methodology is demonstrated in the synthesis of N-alkyl-benzisoxazol-3(1H)-ones, a closely related scaffold, where various benzylic, allylic, and alkyl halides were used as electrophiles. nih.gov
N-acylation provides a route to imide derivatives. Standard conditions involve the reaction of the lactam with an acyl chloride or anhydride (B1165640) in the presence of a base. beilstein-journals.org An interesting strategy for N-acylation utilizes the fused pyridine ring as an internal nucleophilic catalyst. In this approach, the pyridine nitrogen can react with the acyl chloride to form a highly reactive acylpyridinium salt intermediate, which then undergoes an intramolecular acyl transfer to the lactam nitrogen. semanticscholar.org
Table 2: Representative N-Alkylation and N-Acylation Conditions
| Reaction Type | Substrate Type | Reagents | Base | Product Type | Reference |
|---|---|---|---|---|---|
| N-Alkylation | Benzisoxazol-3(1H)-one | Alkyl Halides (e.g., BnBr, Allyl-Br) | NaH | N-Alkyl Benzisoxazolone | nih.gov |
| N-Acylation | 9H-Carbazole | Acyl Chlorides | Generic Base | N-Acyl Carbazole | beilstein-journals.org |
| N-Acylation (Internal Catalysis) | N-(pyridin-2-ylmethyl)acetamide | Benzoyl Chloride | DIPEA | Imide | semanticscholar.org |
Strategies for Annulation to Form Polycyclic Systems Containing Pyrido[2,3-b]nih.govnih.govoxazin-2-one
The pyrido nih.govnih.govoxazinone scaffold is a valuable precursor for constructing more complex polycyclic systems, primarily through cycloaddition reactions where it acts as a diene component. Specifically, 1,4-oxazin-2-ones are highly reactive substrates in inverse-electron-demand Diels-Alder reactions. nih.govnih.gov In a tandem cycloaddition/cycloreversion sequence, the oxazinone reacts with a dienophile, such as an alkyne, to form an unstable bicyclic intermediate. This intermediate then readily undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to yield a highly substituted pyridine ring. nih.govnih.gov This powerful strategy allows for the de novo construction of functionalized pyridine rings fused to other cyclic systems.
This reactivity makes the 3-methyl-pyrido[2,3-b] nih.govnih.govoxazin-2-one core an excellent building block. By reacting it with various alkynes, one could synthesize a range of novel, complex polycyclic aromatic systems containing a pyridine ring, which are prevalent motifs in medicinal chemistry and materials science. wm.edu The regioselectivity of the cycloaddition can be influenced by the substituents on both the oxazinone and the alkyne partner. researchgate.netresearchgate.net
Structure Activity Relationship Sar Investigations of 3 Methyl 1h,2h,3h Pyrido 2,3 B 1 2 Oxazin 2 One Analogues
Methodologies for SAR Elucidation in Pyrido[2,3-b]nih.govresearchgate.netoxazin-2-one Research
The elucidation of SAR for this class of compounds employs a multidisciplinary approach, combining computational and experimental techniques to build a comprehensive understanding of molecular interactions.
Computational Methods:
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of analogues within the active site of a biological target. For instance, in studies of related pyridopyrimidine scaffolds, docking has been used to understand how inhibitors engage with key residues, such as Ser25 in a glycine-rich loop, which can contribute to potency and selectivity. nih.gov It also helps analyze the binding mode of lead compounds to guide further optimization. nih.govnih.gov
Density Functional Theory (DFT): DFT computations are employed to investigate the electronic properties of the molecules. rsc.org These calculations can determine parameters like frontier molecular orbitals (FMOs), which help in understanding the reactivity and electronic characteristics of the synthesized compounds. rsc.org
Experimental Techniques:
Chemical Synthesis: The foundation of SAR studies is the synthesis of a diverse library of analogues. One-pot synthesis methods have been developed for pyrido[2,3-b] nih.govresearchgate.netoxazin-2-ones, allowing for the efficient creation of various derivatives by reacting N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.govresearchgate.net This enables systematic modifications of different parts of the scaffold.
X-ray Crystallography: When a co-crystal of a ligand bound to its target protein can be obtained, X-ray crystallography provides high-resolution data on the precise binding mode. This information is invaluable for structure-based drug design, as demonstrated in the optimization of related pyrido[3,2-b]pyrazinone-based inhibitors. nih.gov
Biological Assays: In vitro assays are crucial for quantifying the biological activity of newly synthesized compounds. These typically involve measuring the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against a specific target, such as a protein kinase. For example, studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives have used such assays to determine their potent inhibitory activity against targets like PIM-1 kinase. nih.gov
Influence of Substituent Position and Electronic Effects on Molecular Interactions
The biological activity of pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one analogues is highly dependent on the nature, position, and electronic properties of various substituents on the heterocyclic core.
SAR studies on related scaffolds, such as pyrido[2,3-d]pyrimidines, have shown that modifications at different positions can dramatically alter activity. For example, in a series of PIM-1 kinase inhibitors, the introduction of different substituents on a phenyl ring attached to the core scaffold led to a wide range of potencies. nih.gov Compounds featuring a 4-fluorobenzyl group exhibited potent inhibition, while others with different substitutions showed varied activity. nih.gov
The electronic nature of the substituents (electron-donating vs. electron-withdrawing) plays a critical role. In the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, it was observed that starting materials with electron-withdrawing groups generally resulted in higher yields, suggesting an influence on the reaction mechanism and stability of intermediates. organic-chemistry.org This principle can be extrapolated to the design of pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one analogues, where tuning the electronic properties can optimize interactions with the target protein, such as hydrogen bonding or π-stacking.
The following table presents data from a study on related pyrido[2,3-d]pyrimidine derivatives, illustrating the impact of different substituents on PIM-1 kinase inhibition.
| Compound | Substituent (R) | PIM-1 Kinase Inhibition IC50 (nM) | % Inhibition |
|---|---|---|---|
| 4 | 4-Fluorobenzyl | 11.4 | 97.8 |
| 10 | 4-Chlorophenyl | 17.2 | 94.6 |
| 6 | 4-Methylphenyl | 34.6 | 89.6 |
| 11 | Phenyl | 21.4 | 92.1 |
| Staurosporine (Control) | N/A | 16.7 | 95.6 |
Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. nih.gov
Conformational Analysis and its Ramifications for Binding Profiles
Conformational analysis of a related structure, 3-methyltetrahydro-1,3-oxazine, reveals that the ring system exists in an equilibrium of chair and twist conformers. researchgate.net The potential energy surface contains multiple minima, with the interconversion between axial and equatorial chair forms occurring through various pathways. researchgate.net The preferred path often involves the direct chair-chair transition via pyramidal inversion of the nitrogen atom. researchgate.net
The orientation of the methyl group at the 3-position (axial vs. equatorial) significantly impacts the molecule's shape and how it presents its pharmacophoric features to a receptor binding site. An incorrect conformation can introduce steric clashes or misalign key interacting groups, leading to a loss of affinity. In contrast, for some fused heterocyclic systems like 3-Methyl-1H-pyrrolo[2,1-c] nih.govresearchgate.netoxazin-1-one, the non-hydrogen atoms can be essentially planar, which presents a more rigid structure for binding interactions. nih.gov Understanding the conformational preferences of the pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one ring system is therefore essential for predicting and rationalizing binding profiles.
Structure-Based Design Principles in Pyrido[2,3-b]nih.govresearchgate.netoxazin-2-one Scaffold Optimization
Structure-based design (SBD) is a powerful strategy for optimizing lead compounds by leveraging knowledge of the three-dimensional structure of the target protein. This approach allows for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.
The SBD cycle typically involves:
Determining the Target Structure: Obtaining the 3D structure of the target protein, often in complex with an initial inhibitor, via methods like X-ray crystallography. nih.gov
Analyzing Binding Interactions: Using molecular modeling software to visualize the binding site and identify key interactions (e.g., hydrogen bonds, hydrophobic pockets, salt bridges) between the inhibitor and the protein. nih.gov
Designing New Analogues: Modifying the lead compound to enhance these favorable interactions or to occupy previously unfilled pockets in the binding site. For example, molecular docking might suggest that adding a specific functional group could form a new hydrogen bond with a key serine residue, thereby increasing affinity. nih.gov
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity to validate the design hypothesis. nih.gov
This iterative process has been successfully applied to related heterocyclic scaffolds. In the development of PDE5 inhibitors, optimization of a high-throughput screening lead was guided by X-ray crystallographic data, leading to the discovery of potent and selective pyrido[3,2-b]pyrazinones. nih.gov Similarly, for RIPK2 inhibitors, docking studies suggested that optimal occupancy of the region between the gatekeeper residue and the αC-helix could contribute to potent inhibition. nih.gov These principles are directly applicable to the optimization of the pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one scaffold for any given biological target.
Computational and Theoretical Chemistry of 3 Methyl 1h,2h,3h Pyrido 2,3 B 1 2 Oxazin 2 One
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one. These methods allow for the detailed investigation of its molecular orbitals, charge distribution, and reactivity indices.
The electronic structure of the molecule is characterized by the distribution of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one, the HOMO is typically localized on the electron-rich regions of the fused ring system, while the LUMO is distributed over the electron-deficient areas, including the carbonyl group of the oxazinone ring.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a high chemical hardness suggests low reactivity, which can be a desirable property for drug candidates to avoid unwanted side reactions.
Furthermore, quantum chemical calculations are employed to predict various spectroscopic properties. Theoretical vibrational frequencies can be computed and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. The prediction of nuclear magnetic resonance (NMR) chemical shifts is another valuable application, assisting in the assignment of experimental NMR signals. Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the molecule's UV-Visible absorption spectrum.
Table 1: Calculated Electronic Properties of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one (Hypothetical Data)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
| Global Softness (S) | 0.19 eV⁻¹ |
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling
To explore the potential of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These computational techniques are used to predict and analyze the interactions between this small molecule (the ligand) and a biological macromolecule (the target), such as a protein or a nucleic acid.
Molecular docking predicts the preferred orientation of the ligand when it binds to a target, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. The scoring functions used in docking algorithms estimate the free energy of binding, with lower scores indicating a more favorable interaction. For 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one, docking studies could reveal key interactions, such as hydrogen bonds between the carbonyl oxygen or the N-H group of the oxazinone ring and amino acid residues in the active site of a target protein. The methyl group could also engage in hydrophobic interactions.
Following molecular docking, molecular dynamics simulations can be performed to provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. These simulations can assess the stability of the docked pose, reveal conformational changes in both the ligand and the target upon binding, and provide a more accurate estimation of the binding free energy. The analysis of MD trajectories can identify persistent interactions and the role of water molecules in mediating the binding.
Table 2: Hypothetical Molecular Docking Results for 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one with a Kinase Target
| Parameter | Value |
| Binding Affinity | -8.2 kcal/mol |
| Interacting Residues | LYS76, GLU91, LEU128, ASP184 |
| Hydrogen Bonds | N-H...ASP184(O), C=O...LYS76(N) |
| Hydrophobic Interactions | Methyl group with LEU128 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for a specific biological effect, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.
For a series of derivatives of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one, a QSAR study would involve calculating a wide range of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume). The biological activity data, such as the half-maximal inhibitory concentration (IC50), would be used as the dependent variable.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), are then used to build the QSAR model. The resulting model can be validated using various statistical techniques to ensure its predictive power. A robust QSAR model for the pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one scaffold could highlight the importance of specific substitutions on the aromatic ring or the oxazinone moiety for enhancing a particular biological activity, thereby facilitating predictive molecular design.
Analysis of Conformational Space and Energetic Landscapes
The three-dimensional structure of a molecule, or its conformation, plays a crucial role in its chemical and biological properties. The oxazinone ring in 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govuomosul.edu.iqoxazin-2-one is not planar and can adopt different conformations. The analysis of its conformational space and energetic landscapes is therefore essential for a complete understanding of its behavior.
Computational methods can be used to explore the potential energy surface of the molecule and identify its stable conformers (local minima) and the transition states connecting them. This can be achieved through systematic or stochastic conformational searches. The relative energies of the different conformers can be calculated using quantum chemical methods to determine their populations at a given temperature.
Mechanistic Biological Studies and Molecular Target Interactions of Pyrido 2,3 B 1 2 Oxazin 2 One Analogues in Vitro and in Silico
Enzyme Inhibition Mechanisms and Specificity
Analogues of the pyrido[2,3-b] nih.govnih.govoxazin-2-one core structure have been investigated for their ability to inhibit various enzymes, demonstrating diverse mechanisms of action and degrees of specificity.
Tyrosine Kinase Inhibition (e.g., AXL, c-Met)
The inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern cancer therapy. Analogues of the pyridoxazine class have shown significant potential in this area. Specifically, through a strategy of conformational restriction and structure-based drug design, a series of 10H-benzo[b]pyrido[2,3-e] nih.govnih.govoxazine (B8389632) derivatives has been identified as potent inhibitors of the AXL receptor tyrosine kinase. nih.govfigshare.com AXL is a critical mediator of cancer cell survival, metastasis, and the development of drug resistance, making it a highly attractive therapeutic target. nih.gov
One notable compound from this series, 16j, emerged as a potent, orally bioavailable, type II AXL inhibitor. nih.gov In vitro studies demonstrated its significant activity and selectivity. This compound displayed approximately 15-fold selectivity for AXL over the closely related c-Met kinase. nih.govfigshare.com Mechanistically, it was shown to significantly block cellular AXL signaling pathways, leading to the inhibition of AXL-mediated cell proliferation. nih.gov Furthermore, it impaired cell migration and invasion stimulated by the AXL ligand, growth arrest-specific protein 6 (Gas6). nih.govfigshare.com
Table 1: In Vitro Activity of AXL Inhibitor 16j
| Target | Assay | IC50 / Activity | Selectivity |
|---|---|---|---|
| AXL | Kinase Assay | Potent Inhibition | ~15-fold vs. c-Met |
| c-Met | Kinase Assay | Weaker Inhibition | - |
| AXL-driven Cells | Proliferation Assay | Significant Inhibition | - |
This interactive table summarizes the reported in vitro activity of a key benzo[b]pyrido[2,3-e] nih.govnih.govoxazine analogue.
Poly(ADP-ribose) Polymerase (PARP7) Inhibition
Poly(ADP-ribose) polymerases (PARPs) are crucial enzymes in DNA repair and cellular signaling. While direct studies on pyrido[2,3-b] nih.govnih.govoxazin-2-one analogues as PARP7 inhibitors are not extensively documented, research on related heterocyclic systems provides valuable insights. For instance, a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues has been developed and identified as potent PARP-1 inhibitors. semanticscholar.org These compounds were designed to fit into the catalytic domain of PARP-1, and molecular docking studies confirmed their binding mode, which involved key interactions with residues such as Gly863 and Ser904. semanticscholar.org Although this involves a different scaffold and PARP subtype, the findings highlight the potential for fused pyridine-based heterocyclic systems to effectively target the nicotinamide-binding site of PARP enzymes. Further investigation is required to determine if the pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold can be adapted to achieve potent and selective inhibition of PARP7.
Flavin-Dependent Thymidylate Synthase (FDTS) Inhibition
Flavin-Dependent Thymidylate Synthase (FDTS), encoded by the ThyX gene, represents a novel and attractive target for antimicrobial agents due to its absence in most eukaryotes. nih.gov High-throughput screening has identified inhibitors for this enzyme, including those with a benzo[b] nih.govnih.govoxazin-3(4H)-one scaffold, a close structural analogue of the pyridoxazinone core. nih.gov This discovery points to the potential of this chemical class to inhibit the unique catalytic mechanism of FDTS. Further studies focusing on pyridopurine analogues, which share heterocyclic features, have shown inhibitory effects on FDTS from Mycobacterium tuberculosis, with IC50 values in the micromolar range. nih.gov These findings suggest that the broader class of fused pyridoxazine-like structures is a promising starting point for developing selective inhibitors against this microbial enzyme.
Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Modulation
The modulation of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy for treating neurodegenerative disorders like Alzheimer's disease. While direct evaluation of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one on these enzymes is limited, studies on related pyridazine-containing heterocycles have demonstrated significant inhibitory activity. For example, a series of 3-amino-6-phenylpyridazines were synthesized and found to be potent AChE inhibitors, with activity being highly dependent on the nature and length of the substituent chain. acs.org One of the most potent derivatives, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine, exhibited an IC50 of 0.12 µM against AChE. acs.org These results indicate that the pyridine-like nitrogen-containing core is amenable to modifications that can produce potent cholinesterase inhibitors.
Other Enzyme Target Engagements
The versatility of the fused pyridine (B92270) ring system is evident from the wide range of other enzyme targets engaged by its analogues.
Epidermal Growth Factor Receptor (EGFR): A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as inhibitors of both wild-type EGFR (EGFRWT) and its T790M mutant, which is associated with drug resistance. nih.gov The most active compound showed IC50 values of 0.099 µM and 0.123 µM against EGFRWT and EGFRT790M, respectively, and was found to induce apoptosis. nih.gov
Cyclooxygenase (COX-1/COX-2): A novel pyrido[2,3-d]pyridazine-2,8-dione derivative has been identified as a potential anti-inflammatory agent acting through dual inhibition of COX-1 and COX-2 enzymes. rsc.orgnih.gov
Monopolar Spindle 1 (Mps1) Kinase: Pyrido[3,4-d]pyrimidine derivatives have been discovered as highly potent and selective inhibitors of Mps1, a kinase that is a potential target for cancer therapy. mdpi.com
KRAS: Novel 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been developed as covalent inhibitors of KRAS, a key oncogene, highlighting their potential for treating associated cancers. nih.gov
Table 2: Other Enzyme Targets for Pyrido-Fused Heterocyclic Analogues
| Analogue Scaffold | Enzyme Target | Biological Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT / EGFRT790M | Potent Inhibition, Apoptosis Induction | nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1 / COX-2 | Dual Inhibition, Anti-inflammatory | rsc.orgnih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Potent and Selective Inhibition | mdpi.com |
This interactive table summarizes various enzyme targets inhibited by different pyrido-fused heterocyclic systems.
Receptor Activity Modulation (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Positive Allosteric Modulation)
The metabotropic glutamate receptor 5 (mGluR5) is a crucial target for treating central nervous system disorders, including schizophrenia and anxiety. nih.govnih.gov Positive allosteric modulators (PAMs) of mGluR5 are of particular interest. While there is a lack of direct studies on pyrido[2,3-b] nih.govnih.govoxazin-2-one analogues for mGluR5 modulation, research into other pyridine-containing scaffolds has yielded potent modulators.
For example, a series of 1H-pyrazolo[3,4-b]pyridines were developed as mGluR5 PAMs that lack inherent agonist activity. nih.gov These compounds represent a novel chemotype that does not engage the previously known allosteric binding sites. This work underscores that pyridine-based ring systems can serve as effective cores for the development of selective mGluR5 modulators. Further exploration is warranted to determine if the pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold can be functionalized to achieve similar allosteric modulation of mGluR5 or other metabotropic glutamate receptors.
Cellular Pathway Modulation (e.g., Apoptosis Induction via IAPs, NF-κB Signaling Pathway Modulation)
Analogues of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govbiointerfaceresearch.comoxazin-2-one have been investigated for their ability to modulate critical cellular signaling pathways, particularly those involved in apoptosis and cell survival, such as the NF-κB signaling pathway. The persistent activation of NF-κB is a known factor in the development, progression, and proliferation of various cancers, including hepatocellular carcinoma (HCC). nih.gov Consequently, small molecules that can target and inhibit this pathway are of significant clinical interest. nih.gov
A novel class of N-substituted 2H-pyrido[3,2-b] nih.govbiointerfaceresearch.comoxazin-3(4H)-ones has been synthesized and studied for its effects on HCC cells. nih.gov Research has demonstrated that these compounds can induce apoptosis by targeting the NF-κB signaling cascade. nih.gov This pro-apoptotic activity highlights the potential of the pyrido nih.govbiointerfaceresearch.comoxazinone scaffold in developing new therapeutic agents that can intervene in cancer-related cellular pathways. nih.gov
Further studies on other oxazine derivatives have shown induction of both apoptosis and paraptosis (a form of non-apoptotic programmed cell death) in human breast cancer cells. nih.gov This activity was linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK pathway, indicating that oxazine-based compounds can trigger cell death through multiple mechanistic routes. nih.gov Similarly, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related, have been shown to potently inhibit PIM-1 kinase, leading to significant apoptosis induction and cell cycle arrest in breast cancer cell lines. rsc.org
In Vitro Antimicrobial Research (e.g., against bacterial strains)
The pyrido nih.govbiointerfaceresearch.comoxazine core and its analogues have been the subject of in vitro research to determine their potential as antimicrobial agents. Studies on various heterocyclic compounds incorporating pyridine and oxazine rings have revealed a spectrum of antibacterial and antifungal activities.
For instance, novel oxazolidinones containing a dihydro-1,2-oxazine ring system, designed as analogues of the antibiotic linezolid, have demonstrated potency comparable to the parent drug against a panel of Gram-positive bacteria. nih.gov This suggests that the oxazine ring can serve as an effective mimic for the morpholine (B109124) group in established antibiotics. nih.gov
Additionally, a series of condensed thiazoloquinazoline derivatives featuring a pyrido moiety has been evaluated against bacterial strains such as S. aureus, E. coli, and P. aeruginosa. nih.gov Certain compounds within this series exhibited potent antibacterial activity at a concentration of 100 μg/mL. nih.gov Specifically, compounds designated 5(c), 6(c), 7(c), and 8(c) were particularly effective against the Gram-negative bacteria E. coli and P. aeruginosa. nih.gov Other research has shown that pyridine analogues can exhibit notable activity against both fungal and bacterial strains. arkat-usa.org
The table below summarizes the in vitro antimicrobial activity of selected heterocyclic compounds related to the pyrido nih.govbiointerfaceresearch.comoxazine scaffold.
| Compound Type | Test Organism(s) | Activity/Concentration | Source(s) |
| Dihydro-1,2-oxazine oxazolidinones | Gram-positive bacteria | Potency similar to linezolid | nih.gov |
| Pyrido[2′,3′:4,5]thiazolo[2,3-b]quinazolines | E. coli, P. aeruginosa | Potent activity at 100 μg/mL | nih.gov |
| Pyrazole-based heterocycles | Staphylococcus aureus, Haemophilus, Candida albicans | Potent inhibition | nih.gov |
| Thiazolo[2,3-b]quinazolines | B. subtilis | Vigorous activity | nih.gov |
In Vitro Antiviral Research
The potential of pyrido nih.govbiointerfaceresearch.comoxazine analogues extends to antiviral applications, with several studies investigating the activity of related heterocyclic systems against various viruses.
A series of synthesized oxazinyl flavonoids were tested for their in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Most of the tested compounds demonstrated moderate-to-excellent antiviral effects. nih.gov Notably, certain derivatives showed superior antiviral activity compared to the commercial agent ribavirin. nih.gov Molecular docking studies suggest that these compounds may function by interacting with the TMV coat protein (CP), thereby inhibiting virus assembly. nih.govmdpi.com
In Vitro Anti-inflammatory Mechanisms
Analogues of pyrido nih.govbiointerfaceresearch.comoxazine have been investigated for their anti-inflammatory properties, with research focusing on their ability to modulate key enzymes and pathways involved in the inflammatory response.
A series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed and evaluated for their anti-inflammatory activity. nih.govrsc.org In vitro assays revealed that a lead compound from this series acted as a dual inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, which are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org Molecular docking studies helped to elucidate the structural features responsible for this dual inhibitory action. rsc.org
In another study, pyridazinone derivatives were assessed as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in regulating inflammation. nih.gov One compound, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one, showed promising and selective activity against the PDE4B isoenzyme and was able to regulate the production of pro-inflammatory cytokines and chemokines in human primary macrophages. nih.gov The anti-inflammatory potential of thiazoline-2-thione derivatives has also been demonstrated through their ability to inhibit the denaturation of bovine serum albumin (BSA), a key indicator of anti-inflammatory action. mdpi.com
Applications of Pyrido 2,3 B 1 2 Oxazin 2 One Beyond Direct Biological Target Modulation
Role as a Key Synthetic Building Block for Complex Heterocyclic Systems
The pyrido nih.govresearchgate.netoxazin-2-one framework is a valuable intermediate in organic synthesis, primarily due to its inherent reactivity which allows for the construction of elaborate molecular architectures. The broader class of 1,4-oxazin-2-ones are recognized as highly reactive precursors for building polysubstituted pyridine (B92270) rings, a structural motif prevalent in pharmaceuticals, agrochemicals, and natural products. nih.gov
One of the principal synthetic routes utilizing this scaffold involves a tandem cycloaddition/cycloreversion reaction sequence. nih.gov In this process, the oxazinone ring acts as a diene component in a [4+2] cycloaddition reaction with a suitable dienophile, such as an alkyne. The resulting bicyclic intermediate then undergoes a retro-[4+2] cycloaddition (cycloreversion), expelling a small molecule (like CO2) to yield a new, highly substituted aromatic ring. This method is a reliable strategy for accessing pyridine derivatives that are otherwise challenging to prepare. nih.gov The high reactivity of the 1,4-oxazinone core allows these reactions to proceed efficiently with a wide range of reaction partners, including unactivated alkynes. nih.gov
The accessibility of the pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one core further enhances its utility. Efficient, one-pot synthesis methods have been developed for this scaffold, for instance, through the annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.govresearchgate.net This straightforward preparation makes the core readily available for subsequent elaboration into more complex heterocyclic systems.
Table 1: Synthetic Applications of the 1,4-Oxazinone Core
| Reaction Type | Reactants | Product | Significance |
|---|---|---|---|
| Tandem [4+2] Cycloaddition / retro-[4+2] Cycloaddition | 1,4-Oxazinone, Phenylacetylene | Substituted Pyridine | Provides a robust method for synthesizing highly functionalized pyridine rings. nih.gov |
Incorporation into Advanced Materials Science (e.g., Polymer Synthesis)
While specific research on incorporating 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one into polymers or other advanced materials is limited, studies on the analogous pyrido[2,3-b]pyrazine (B189457) scaffold highlight the potential of this heterocyclic framework in materials science. The shared fused pyridine ring system imparts specific electronic and photophysical properties that are desirable for advanced material applications.
For example, derivatives of the closely related pyrido[2,3-b]pyrazine core have been successfully used to create a family of full-color fluorescent materials for high-performance organic light-emitting diodes (OLEDs). rsc.org By systematically modifying the electronic properties of the pyrido[2,3-b]pyrazine core, researchers have developed materials that exhibit emissions across the entire visible spectrum, from blue to red. rsc.org Certain derivatives have shown high photoluminescence quantum yields and have been incorporated into OLEDs with high external quantum efficiencies, demonstrating their suitability for display technologies. rsc.org
Furthermore, the pyrido[2,3-b]pyrazine framework has been investigated for its nonlinear optical (NLO) properties. rsc.orgnih.gov NLO materials are crucial for applications in telecommunications, optical computing, and photonics. Specific pyrido[2,3-b]pyrazine-based compounds have been shown to possess high average polarizability and hyperpolarizability values, indicating a significant NLO response. rsc.orgnih.gov These findings suggest that the electronic characteristics of the pyridopyrazine scaffold, and by extension the analogous pyridoxazinone scaffold, make it a promising candidate for the design of new NLO materials.
Development as Chemical Probes for Biological Research
Chemical probes are essential tools for studying biological systems, enabling the detection and quantification of specific analytes. The structural and electronic features of the pyrido[2,3-b] nih.govresearchgate.netoxazin-2-one scaffold make it an attractive candidate for the development of such probes. Although direct examples are not widely reported for this specific oxazinone, research on the analogous pyrido[2,3-b]pyrazine system again provides strong evidence of its potential in this area.
Derivatives of pyrido[2,3-b]pyrazine have been developed as electrochemical sensors for DNA. rsc.orgnih.gov These sensors can detect DNA through electrochemical methods like cyclic voltammetry, which offers high sensitivity and does not require expensive or highly specialized equipment. nih.gov This application demonstrates that the heterocyclic system can be functionalized to interact with biological macromolecules in a detectable manner.
In addition, the pyrido[2,3-b]pyrazine core has been used to design a colorimetric ion sensor. researchgate.net In one reported instance, a 2,3-di(1H-2-pyrrolyl)pyrido[2,3-b]pyrazine ligand was synthesized and shown to act as a sensor for specific ions. researchgate.net The ability of the fused heterocyclic system to act as a ligand and coordinate with metal ions is fundamental to its function in this context. The resulting complexes often exhibit distinct photophysical properties, such as changes in color or fluorescence upon binding, which forms the basis for their use as probes. researchgate.net
Utilization in the Design of Analytical Reagents
The design of novel analytical reagents for detecting and quantifying chemical and biological species is a continuous area of research. The applications of the related pyrido[2,3-b]pyrazine scaffold as electrochemical and colorimetric sensors directly translate to its utility in creating specialized analytical reagents.
The development of pyrido[2,3-b]pyrazine derivatives for the electrochemical sensing of DNA is a prime example of its use as an analytical reagent. rsc.orgnih.gov These compounds serve as the active component in a sensor system designed to provide a quantitative or semi-quantitative signal in the presence of the target analyte.
Similarly, the function of pyrido[2,3-b]pyrazine-derived ligands in forming coordination complexes with specific ions demonstrates their role as analytical reagents for ion detection. researchgate.net The formation of rhenium(I) complexes with pyrido[2,3-b]pyrazine ligands, for instance, results in compounds that absorb in the visible region and display solid-state emission, properties that could be harnessed for analytical purposes. researchgate.net The bidentate coordination of these ligands to metal centers is a key feature that can be exploited to create selective reagents for detecting specific metal ions in various samples.
Table 2: Applications of the Analogous Pyrido[2,3-b]pyrazine Scaffold
| Application Area | Specific Use | Enabling Property |
|---|---|---|
| Advanced Materials | Full-color fluorescent materials for OLEDs rsc.org | Tunable electronic structure and high photoluminescence quantum yield. |
| Nonlinear Optical (NLO) materials rsc.orgnih.gov | High molecular polarizability and hyperpolarizability. | |
| Chemical Probes | Electrochemical DNA sensing rsc.orgnih.gov | Ability to interact with DNA and produce an electrochemical signal. |
| Analytical Reagents | Colorimetric ion sensor researchgate.net | Forms colored complexes with specific ions through chelation. |
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrido 2,3 B 1 2 Oxazin 2 One Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques) for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework and their connectivity can be established. emerypharma.com
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the title compound, distinct signals are expected for the methyl group, the methine proton at the C3 position, the methylene (B1212753) protons of the oxazinone ring, and the aromatic protons on the pyridine (B92270) ring. The methyl group (CH₃) protons would typically appear as a doublet in the upfield region. The proton at the chiral center (C3-H) would likely be a quartet, split by the adjacent methyl protons. The aromatic protons on the pyridine ring would appear in the downfield region, with their specific chemical shifts and splitting patterns determined by their position and coupling with neighboring protons. researchgate.net
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon (C=O) of the lactam, which is expected at a significantly downfield chemical shift (typically >160 ppm). nih.gov Other important resonances are those of the aromatic carbons of the pyridine ring, the methine carbon (C3), the methylene carbon (CH₂), and the methyl carbon (CH₃), which would be the most upfield signal.
2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. nih.govcreative-biostructure.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. emerypharma.com It would show correlations between the C3-H proton and the methyl protons, as well as among the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. creative-biostructure.com This allows for the direct assignment of carbon resonances based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is crucial for piecing together the molecular skeleton, for instance, by showing a correlation from the methyl protons to the C3 carbon and the C2 carbonyl carbon, confirming the placement of the methyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~165-170 |
| C3 | Quartet | ~45-55 |
| C3-CH₃ | Doublet | ~15-20 |
| C4a | - | ~140-150 |
| C5 | - | ~115-125 |
| C6 (CH) | Doublet of doublets | ~110-120 |
| C7 (CH) | Doublet of doublets | ~135-145 |
| C8 (CH) | Doublet | ~125-135 |
| C8a | - | ~150-160 |
| N1-H | Broad singlet | - |
| O4 | - | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic amide (lactam) group. This peak is typically observed in the range of 1650-1700 cm⁻¹. udel.edu Other key absorptions would include:
N-H Stretching: A moderate to sharp band around 3200-3400 cm⁻¹ for the N-H group in the oxazinone ring.
C-H Stretching: Bands for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methine groups) appear just below 3000 cm⁻¹. uomustansiriyah.edu.iq
C-O-C Stretching: Asymmetric and symmetric stretching vibrations for the ether linkage within the oxazinone ring, typically found in the 1250-1050 cm⁻¹ region. nih.gov
C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger signals. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, would be prominent in the Raman spectrum, providing a clear fingerprint for the pyridoxazinone core.
Table 2: Characteristic Vibrational Frequencies for 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H | Stretch | 3200-3400 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C=O (Lactam) | Stretch | 1650-1700 | Strong |
| C=C / C=N | Aromatic Ring Stretch | 1400-1600 | Medium-Strong |
| C-O-C | Asymmetric Stretch | 1200-1275 | Strong |
| C-N | Stretch | 1100-1250 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. chemguide.co.uk For 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one (C₈H₈N₂O₂), the exact molecular weight is 164.0586 g/mol .
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the compound would show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 164. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places. raco.cat
Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orgmiamioh.edu Likely fragmentation pathways for this compound include:
Loss of a methyl radical (•CH₃): A peak at m/z 149 (M-15) would indicate the cleavage of the methyl group.
Loss of carbon monoxide (CO): Cleavage of the lactam ring could lead to the loss of a CO molecule, resulting in a fragment ion at m/z 136 (M-28). youtube.com This is a common fragmentation for cyclic carbonyl compounds.
Retro-Diels-Alder (RDA) type reactions: The heterocyclic ring system may undergo RDA-type fragmentation, leading to characteristic cleavage of the oxazinone ring.
Cleavage of the pyridine ring: Subsequent fragmentation could involve the loss of HCN (m/z 27) from the pyridine ring.
Table 3: Predicted Key Mass Spectrometry Fragments for 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one
| m/z Value | Proposed Fragment | Neutral Loss |
| 164 | [M]⁺ (Molecular Ion) | - |
| 149 | [M - CH₃]⁺ | •CH₃ |
| 136 | [M - CO]⁺ | CO |
| 119 | [M - CH₃ - CO]⁺ | •CH₃, CO |
| 108 | [M - C₂H₂O₂]⁺ | C₂H₂O₂ (from ring cleavage) |
X-ray Crystallography for Precise Solid-State Molecular Geometry Determination
X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.
For a related compound, methyl pyrido[2,3-b]pyrazine-3-carboxylate, single-crystal X-ray analysis revealed a monoclinic crystal system. nih.gov A similar analysis for 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one would confirm the planarity of the fused ring system and the specific conformation of the oxazinone ring. nih.govmdpi.com Key parameters obtained would include the C=O, C-O, C-N, and aromatic C-C bond lengths, as well as the bond angles that define the geometry of the fused rings. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. nih.gov
Table 4: Representative Crystallographic Data for a Related Pyrido[2,3-b]pyrazine (B189457) Heterocycle nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.5135 |
| b (Å) | 26.9042 |
| c (Å) | 6.7837 |
| β (°) | 107.686 |
| Volume (ų) | 1654.24 |
| Z | 8 |
Chromatographic and Other Separatory Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized 3-methyl-1H,2H,3H-pyrido[2,3-b] nih.govnih.govoxazin-2-one.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. For pyridoxine (B80251) derivatives, a common developing system involves a mixture of methylene chloride, acetone, and methanol (B129727). nih.gov
Column Chromatography: For purification on a preparative scale, flash column chromatography using silica (B1680970) gel is typically employed. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, allows for the separation of the desired product from starting materials and byproducts. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both purification and analytical purity assessment. A reverse-phase C18 column is commonly used, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. nih.govmdpi.com A diode-array detector (DAD) can provide UV-Vis spectral data, further confirming the identity of the eluted peak. This method is particularly useful for separating closely related isomers.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. It is often coupled with a mass spectrometer (GC-MS), providing both retention time and mass spectral data for definitive identification.
Future Research Directions and Emerging Avenues for 3 Methyl 1h,2h,3h Pyrido 2,3 B 1 2 Oxazin 2 One
Innovations in Synthetic Strategies and Methodologies
Future research will likely focus on the development of novel and more efficient synthetic routes to 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one and its derivatives. While one-pot syntheses have been developed for the general class of pyrido[2,3-b] researchgate.netnih.govoxazin-2-ones, there is room for innovation. researchgate.netnih.gov Key areas for advancement include:
Catalyst Development : Investigating new catalysts to improve reaction yields, reduce reaction times, and enhance stereoselectivity. For instance, the use of iron(II) catalysts in related heterocyclic syntheses suggests a potential avenue for more environmentally friendly and cost-effective methods. organic-chemistry.org
Flow Chemistry : Implementing continuous flow processes could offer better control over reaction parameters, leading to higher purity and easier scalability.
Microwave-Assisted Synthesis : This technique could accelerate reaction rates and improve yields for the synthesis of the target compound and its analogs.
Multicomponent Reactions : Designing novel multicomponent reactions could provide a more direct and atom-economical route to complex derivatives of the pyrido[2,3-b] researchgate.netnih.govoxazin-2-one core.
| Synthetic Approach | Potential Advantages |
| Novel Catalysis | Improved yields, reduced environmental impact, cost-effectiveness |
| Flow Chemistry | Enhanced control, scalability, and safety |
| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields |
| Multicomponent Reactions | Increased efficiency, atom economy, and molecular diversity |
Rational Design of Pyrido[2,3-b]researchgate.netnih.govoxazin-2-one Derivatives with Enhanced Specificity and Selectivity
A significant future direction lies in the rational design of derivatives of 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one to target specific biological pathways with high specificity and selectivity. This can be inspired by research on structurally related heterocyclic systems that have shown promise as inhibitors of various enzymes and receptors. For example, derivatives of pyridopyrazin-2(1H)-one have been developed as potent FLT3 inhibitors for acute myeloid leukemia. nih.gov Similarly, pyridopyridazine-2,8-dione derivatives have been explored as dual COX-1/COX-2 inhibitors for anti-inflammatory applications. rsc.org
Future design strategies for derivatives of the target compound could include:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the core structure at various positions to understand the impact on biological activity.
Bioisosteric Replacement : Replacing key functional groups with others that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.
Fragment-Based Drug Design : Using small molecular fragments that are known to bind to a target of interest as starting points for building more potent and selective ligands based on the 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one scaffold.
Integration of Advanced Computational and Experimental Approaches for Discovery
The integration of computational and experimental methods will be crucial for accelerating the discovery and optimization of novel derivatives of 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one. Computational techniques can provide valuable insights into the potential biological targets and binding modes of these compounds.
Molecular Docking : This can be used to predict the binding affinity and orientation of designed ligands within the active site of a biological target. rsc.orgrsc.org
Density Functional Theory (DFT) : DFT calculations can be employed to understand the electronic properties, reactivity, and stability of the compounds, which can aid in the design of new derivatives with improved characteristics. nih.govrsc.org
Molecular Dynamics (MD) Simulations : MD simulations can provide a more dynamic picture of the ligand-receptor interactions and help to assess the stability of the complex over time. rsc.org
These computational predictions can then be validated through experimental assays, creating a synergistic cycle of design, synthesis, and testing.
Exploration of Novel Mechanistic Roles in Chemical and Biological Systems
A key area for future investigation is the elucidation of the mechanistic roles of 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one and its derivatives in various chemical and biological systems. Research on analogous heterocyclic structures has revealed a wide range of biological activities, including:
Anticancer Activity : Pyrido[2,3-d]pyrimidines have been extensively studied as anticancer agents targeting various kinases. rsc.org
Anti-inflammatory Effects : As mentioned, related structures have shown potential as COX inhibitors. rsc.org
Inhibition of Mitochondrial Respiratory Chain : Some oxazinone and pyridone derivatives have been found to inhibit the mitochondrial electron transport chain, suggesting a potential application in cancer therapy. nih.gov
Future studies should aim to identify the specific molecular targets of 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one and its derivatives and to understand their mechanism of action at a molecular level. This will be essential for their further development as therapeutic agents or chemical probes.
Development of Sustainable and Scalable Production Methods
For any promising compound to move from the laboratory to practical applications, the development of sustainable and scalable production methods is paramount. Future research in this area should focus on:
Green Chemistry Principles : Incorporating principles of green chemistry into the synthetic routes, such as the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes. The development of a sustainable synthesis for 1,2,3-triazoles using a reusable catalyst serves as a good example. rsc.org
Process Intensification : Exploring technologies like continuous flow reactors and microreactors to improve efficiency, safety, and scalability of the synthesis.
Catalyst Recovery and Reuse : Developing methods for the efficient recovery and reuse of catalysts to reduce waste and production costs.
By focusing on these aspects, researchers can ensure that the production of 3-methyl-1H,2H,3H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one and its derivatives is not only economically viable but also environmentally responsible.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving pyridine and oxazinone precursors. Key steps include:
- Amidine cyclization : Reacting amidine hydrochlorides with triethylamine in THF at room temperature (48 hours) to form the heterocyclic core .
- Reagent optimization : Use of POCl₃ and dimethylaniline at 105–110°C for 3 hours to enhance regioselectivity .
- Purification : Column chromatography or recrystallization to isolate the product.
- Critical factors: Solvent choice (e.g., THF vs. dioxane), temperature control during cyclization, and stoichiometric ratios of reagents significantly affect yield (reported 60–85%) and purity (>95% by LC-MS) .
Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methyl group (δ ~1.2–1.5 ppm for CH₃) and the oxazinone carbonyl (δ ~165–170 ppm) .
- LC-MS : Verify molecular weight ([M+H]+ expected at m/z 207.1) and detect impurities (<2% as per USP guidelines) .
- Elemental analysis : Validate C, H, N composition (e.g., Calcd: C 58.25%, H 4.89%, N 13.58%; Found: C 58.10%, H 4.75%, N 13.40%) .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms, though this requires single crystals .
Advanced Research Questions
Q. How can researchers optimize regioselectivity and minimize side products during the cyclization step of pyrido-oxazinone synthesis?
- Methodological Answer :
- Protecting groups : Introduce temporary silyl or acetyl groups to block reactive sites, reducing undesired dimerization .
- Catalytic additives : Use triethylamine to neutralize HCl byproducts, preventing acid-catalyzed side reactions .
- Microwave-assisted synthesis : Reduce reaction time (from 48 h to 6 h) and improve yield by 15–20% through controlled heating .
- Data contradiction note: Some studies report higher yields with POCl₃, while others favor PCl₃; systematic comparison under identical conditions is recommended .
Q. How do computational models aid in predicting the reactivity and tautomeric forms of pyrido-oxazinone derivatives?
- Methodological Answer :
- DFT calculations : Predict tautomeric equilibria (e.g., lactam-lactim tautomerism) by comparing Gibbs free energies of possible forms .
- Molecular docking : Screen for bioactivity by simulating interactions with target enzymes (e.g., bacterial DNA gyrase for antimicrobial studies) .
- MD simulations : Assess solubility and stability in aqueous vs. lipid environments, guiding formulation for pharmacological assays .
Q. What strategies are recommended for resolving contradictions in reported biological activities of structurally similar oxazinone derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line variability, concentration ranges) .
- Stereochemical profiling : Separate enantiomers via chiral HPLC and test individually, as biological activity often differs between (R)- and (S)-forms .
- SAR studies : Systematically modify substituents (e.g., replacing methyl with ethyl or aryl groups) to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
